molecular formula C7H11NO2S B6155036 4-(thiolan-3-yl)-1,3-oxazolidin-2-one CAS No. 1694089-95-6

4-(thiolan-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B6155036
CAS No.: 1694089-95-6
M. Wt: 173.24 g/mol
InChI Key: PKBMKQQAQNDIGS-UHFFFAOYSA-N
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Description

4-(Thiolan-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiolan-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiolane derivatives with oxazolidinone precursors in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Thiolan-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxazolidinone ring can produce amines or alcohols.

Scientific Research Applications

4-(Thiolan-3-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.

    Materials Science: The compound is studied for its potential use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(thiolan-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiolan-3-yl)-1,3-oxazol-2-amine
  • 4-(Thiolan-3-yl)-1,4-diazepane
  • 4-(Thiolan-3-yl)but-3-enoic acid

Uniqueness

4-(Thiolan-3-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1694089-95-6

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

4-(thiolan-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO2S/c9-7-8-6(3-10-7)5-1-2-11-4-5/h5-6H,1-4H2,(H,8,9)

InChI Key

PKBMKQQAQNDIGS-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2COC(=O)N2

Purity

95

Origin of Product

United States

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